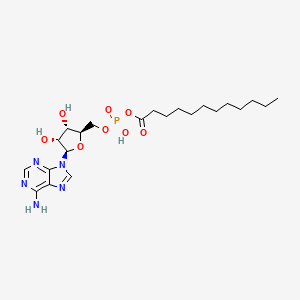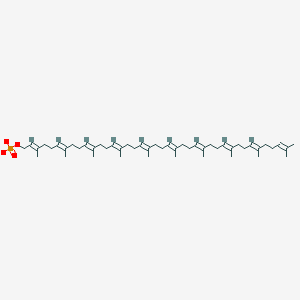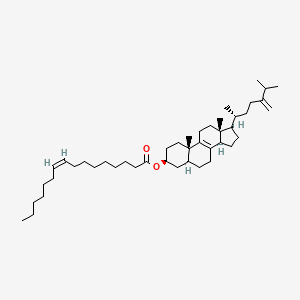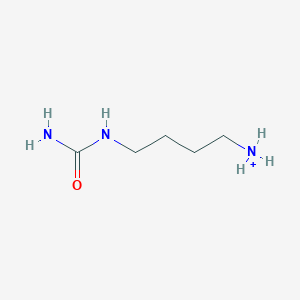
N-carbamoylputrescinium(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-carbamoylputrescinium(1+) is an ammonium ion that is the conjugate acid of N-carbamoylputrescine, arising from protonation of the primary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a N-carbamoylputrescine.
Applications De Recherche Scientifique
Putrescine Biosynthesis in Plants
N-carbamoylputrescine (NCP) plays a crucial role in the biosynthesis of putrescine from arginine in plants. NCP amidohydrolase converts NCP to putrescine, a process studied in grape callus tissue. The study explored NCP analogs with varying carbon side chains to understand their interaction with the enzyme and the breakdown of substituted ureas in plant cells (Mendum & Adams, 1997).
Propionic Acidemia Treatment
N-carbamoyl-L-glutamate has been used as a treatment for hyperammonemia in patients with propionic acidemia (PA). A study described its successful outpatient use in an infant with PA, demonstrating its potential in managing this condition without invasive procedures or hospitalization (Soyucen, Demirci & Aydın, 2010).
Detoxication in Plant Cells
Research on pea seedlings indicated that N-carbamoylputrescine (N-CPutr.) is not toxic to plants, even at high concentrations, suggesting a detoxification mechanism through carbamoylation of putrescine. This study postulated an "oscillatory" mechanism for N-CPutr. synthesis in higher plants (Wielgat & Kleczkowski, 2015).
Muscle Protein Metabolism in Rats
In a study on rats, N-carbamoyl putrescine (NCP) was investigated for its effect on muscle metabolism. In malnourished old rats, NCP supplementation showed potential in preserving lean mass by limiting protein breakdown. This suggests that NCP might play a role in muscle protein synthesis and breakdown, although its effects could be limited by glucose intolerance (Jegatheesan et al., 2019).
Propriétés
Nom du produit |
N-carbamoylputrescinium(1+) |
|---|---|
Formule moléculaire |
C5H14N3O+ |
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
4-(carbamoylamino)butylazanium |
InChI |
InChI=1S/C5H13N3O/c6-3-1-2-4-8-5(7)9/h1-4,6H2,(H3,7,8,9)/p+1 |
Clé InChI |
YANFYYGANIYHGI-UHFFFAOYSA-O |
SMILES canonique |
C(CCNC(=O)N)C[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





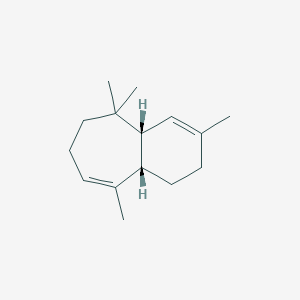
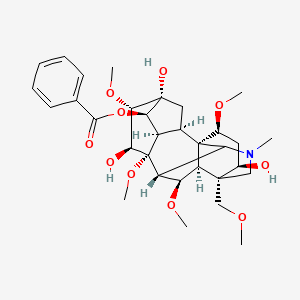
![alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->6)]-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol)](/img/structure/B1262609.png)
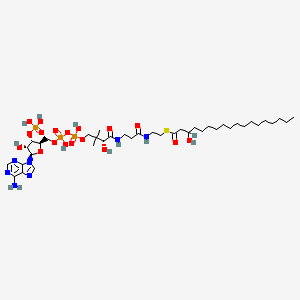
![(1S,2R,3S,6S,9S,11R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1262612.png)
![(2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid](/img/structure/B1262614.png)
